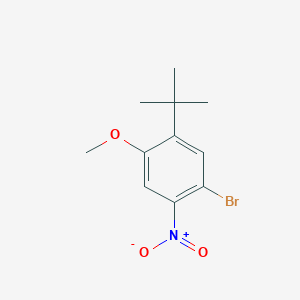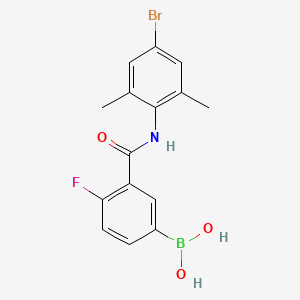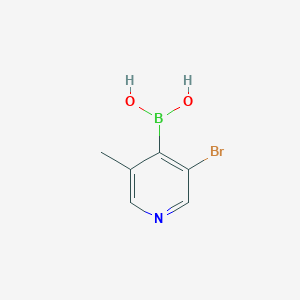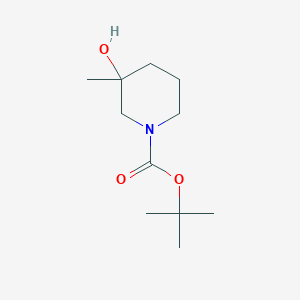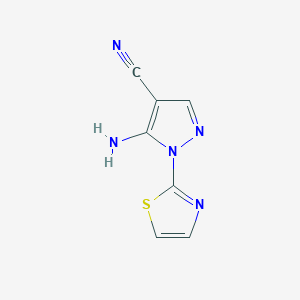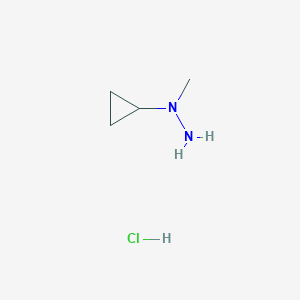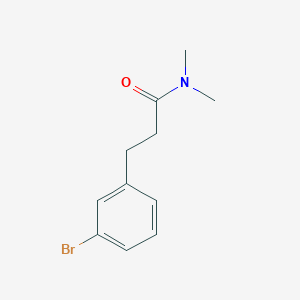
3-(3-bromophenyl)-N,N-dimethylpropanamide
Overview
Description
3-(3-bromophenyl)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Dimethylformamide as a Carbon Monoxide Source
Dimethylformamide (DMF) serves as an efficient carbon monoxide and dimethylamine source in palladium-catalyzed aminocarbonylations of aryl bromides, including reactions with bromobenzene and more electron-rich aryl bromides. This method facilitates the synthesis of aryl amides in good yields, highlighting a practical approach to carbonylation that is particularly useful for small-scale reactions where using carbon monoxide gas directly is impractical due to its hazardous nature (Wan, Alterman, Larhed, & Hallberg, 2002).
Medicinal Chemistry and Drug Design
Tyrosinase Inhibitors
Biphenyl-based compounds have been synthesized and shown to possess significant anti-tyrosinase activities. These compounds are relevant for treatments of hypertension and inflammatory conditions, with several more under development for pharmaceutical uses. The study introduces a series of biphenyl ester derivatives as potential tyrosinase inhibitors, which could pave the way for new therapeutic agents (Kwong et al., 2017).
Chemical Biology and Enzyme Inhibition
Carbonic Anhydrase Inhibitors
Compounds incorporating bromophenol moieties, such as cyclopropylcarboxylic acids, esters, and methanols, have been evaluated as inhibitors of carbonic anhydrase enzyme. These derivatives exhibit excellent inhibitory effects against human carbonic anhydrase isoenzymes, with potential implications for the development of new therapeutic agents targeting various diseases (Boztaş et al., 2015).
Polymer Science and Material Chemistry
Polycondensation of Bromothiophene
An efficient approach to head-to-tail poly(3-hexylthiophene) through dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene has been developed. This method yields high molecular weight and high regioregularity poly(3-hexylthiophene), demonstrating the potential of bromophenyl derivatives in the synthesis of conductive polymers with applications in organic electronics (Wang, Takita, Kikuzaki, & Ozawa, 2010).
Properties
IUPAC Name |
3-(3-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFZIWQRLXXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)

